molecular formula C18H12N2O5 B2695797 [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate CAS No. 1210313-59-9

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate

Cat. No.: B2695797
CAS No.: 1210313-59-9
M. Wt: 336.303
InChI Key: CBGLFTORIURRIR-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative featuring a trifluoromethyl (-CF₃) group at position 4 and a carboxylic acid (-COOH) at position 5. The substituent at position 2 consists of a tert-butoxycarbonyl (Boc)-protected aminomethyl group (-CH₂NHBoc). The carboxylic acid at position 5 contributes to solubility in its ionized form, balancing the compound’s overall hydrophobicity.

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O5/c21-18(17-19-10-16(24-17)12-5-2-1-3-6-12)23-11-13-9-15(25-20-13)14-7-4-8-22-14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGLFTORIURRIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)OCC3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate typically involves a multi-step process. One common method is the Van Leusen reaction, which involves the reaction of suitable furan or thiophene derivatives with tosylmethyl isocyanide (TOSMIC). This reaction yields oxazoles containing the pertinent heterocyclic systems . Additionally, the synthesis of isoxazole derivatives can be achieved through the (3 + 2) cycloaddition reaction of an alkyne (acting as a dipolarophile) and nitrile oxide (acting as the dipole) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in materials synthesis and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to biological targets, potentially inhibiting or activating specific enzymes or receptors. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Substituent at Position 2 Substituent at Position 4 Key Differences Reference
Target Compound Boc-protected aminomethyl Trifluoromethyl (-CF₃) Reference standard for comparison.
2-({[(tert-Butoxy)carbonyl]amino}methyl)-4-(difluoromethyl)pyrimidine-5-carboxylic acid Boc-protected aminomethyl Difluoromethyl (-CF₂H) -CF₂H is less electron-withdrawing and smaller than -CF₃, reducing electronic effects and steric hindrance. May exhibit lower metabolic stability.
2-(Trifluoromethyl)pyrimidine-5-carboxylic acid Trifluoromethyl (-CF₃) None -CF₃ at position 2 instead of 4. Alters electronic distribution; carboxylic acid at 5 is ortho to -CF₃, increasing acidity (lower pKa). Lacks Boc group.
4-(Trifluoromethyl)pyrimidine-5-carboxylic acid None Trifluoromethyl (-CF₃) Simpler structure with no substituent at position 2. Higher solubility but reduced steric hindrance. Likely less potent in target-binding scenarios.
2-(Methylthio)-4-(4-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylic acid Methylthio (-SCH₃) 4-(Trifluoromethyl)phenylamino -SCH₃ is a nucleophilic leaving group; phenylamino introduces π-π interaction potential. Less stable than Boc group.
2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid Trifluoromethyl (-CF₃) 6-(Trifluoromethyl)pyridin-3-yl Additional pyridine ring increases molecular weight and complexity. Enhances lipophilicity and potential for heteroaromatic interactions.

Physicochemical Properties

  • Lipophilicity (logP):
    • The target compound has moderate logP due to -CF₃ and Boc groups. Analogues with -CF₃ at position 2 (e.g., 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid) show higher logP, while simpler derivatives (e.g., 4-(Trifluoromethyl)pyrimidine-5-carboxylic acid) are more hydrophilic .
  • Solubility:
    • Carboxylic acid at position 5 improves aqueous solubility in ionized form (pH-dependent). Compounds lacking this group (e.g., carbonitrile derivatives in ) are less soluble .
  • Acidity (pKa):
    • The target’s carboxylic acid pKa is influenced by electron-withdrawing -CF₃ at position 4 (~pKa ≈ 3.5–4.0). Ortho -CF₃ (e.g., 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid) further lowers pKa to ~2.8–3.2 .

Biological Activity

The compound [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate is a member of the oxazole family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H16N2O4\text{C}_{19}\text{H}_{16}\text{N}_2\text{O}_4

This structure features two oxazole rings and a furan moiety, contributing to its unique chemical properties and biological activities.

Biological Activity Overview

Research indicates that compounds containing oxazole rings exhibit a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific biological activities of This compound are summarized below.

Anticancer Activity

Recent studies have shown that oxazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to This compound demonstrated significant cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)15.63
A549 (Lung Cancer)0.12 - 2.78
U937 (Leukemia)< 10

These results indicate that the compound may have potential as a chemotherapeutic agent.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. Studies have reported moderate to good activity against various bacterial strains:

Microorganism MIC (µM) Reference
Staphylococcus aureus5.64
Escherichia coli8.33
Candida albicans16.69

These findings suggest that the compound could be developed into an antimicrobial agent.

The mechanisms by which This compound exerts its biological effects are still being elucidated. However, preliminary studies suggest that it may interact with specific molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis pathways.

  • Apoptosis Induction: The compound has been shown to increase the expression of pro-apoptotic proteins like p53 and activate caspase pathways in cancer cells.
  • Enzyme Inhibition: Some oxazole derivatives are known to inhibit key enzymes involved in metabolic pathways related to cancer progression.

Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various oxazole derivatives, [5-(furan-2-y)-1,2-oxazol-3-y]methyl 5-phenyloxazole exhibited significant cytotoxicity against MCF-7 cells with an IC50 value comparable to established chemotherapeutics like doxorubicin .

Study 2: Antimicrobial Properties

Another study focused on the antimicrobial properties of oxazole derivatives found that this specific compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Q & A

Q. What multi-step synthetic routes are recommended for synthesizing [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate?

  • Methodological Answer : The compound is synthesized via multi-step routes, with the Van Leusen reaction being a key step for oxazole ring formation. Tosylmethyl isocyanide (TOSMIC) reacts with furan derivatives under controlled conditions (e.g., ethanol solvent, 60–80°C) to form the isoxazole core. Subsequent esterification or carboxylation steps introduce the phenyl-oxazole moiety. Optimizing reaction parameters (solvent polarity, temperature, and catalyst loading) is critical for yield improvement. Post-synthesis purification via column chromatography or recrystallization ensures purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, particularly for distinguishing furan, oxazole, and phenyl protons .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) and aromatic C-H bending .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., monoclinic P21/c space group with β=100.571° for structurally similar oxazoles) .
  • High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (>97% by area normalization) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields reported across different synthetic protocols?

  • Methodological Answer : Yield discrepancies often arise from variations in substrate activation (e.g., pre-functionalization of furan rings) or catalytic systems (e.g., Lewis acids vs. Brønsted acids). Systematic comparison using Design of Experiments (DoE) frameworks can isolate critical variables. For example:
VariableRange TestedImpact on Yield
Solvent (polarity)DMF vs. THF±15% yield
Temperature60°C vs. 80°C+20% at 80°C
Catalyst Loading5 mol% vs. 10 mol%+12% at 10 mol%

Combining automated synthesis platforms (e.g., Chemspeed) with real-time HPLC monitoring enhances reproducibility .

Q. What computational strategies predict the biological activity of this compound?

  • Methodological Answer :
  • Molecular Docking : Simulate binding interactions with targets like cyclooxygenase-2 (COX-2) or kinases. The furan and oxazole rings engage in π-π stacking with aromatic residues (e.g., Tyr355 in COX-2), while the ester group may form hydrogen bonds .
  • Quantitative Structure-Activity Relationship (QSAR) : Use descriptors like LogP (lipophilicity) and topological polar surface area (TPSA) to correlate structure with antimicrobial or anti-inflammatory activity. For example:
Compound DerivativeLogPTPSA (Ų)IC₅₀ (µM)
Parent Compound2.885.712.3
4-Fluoro Analog3.182.48.9
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in biological systems .

Q. How to design experiments to study the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :
  • Kinetic Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate for esterases). Vary substrate concentration to determine competitive vs. non-competitive inhibition .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and target enzymes .
  • Site-Directed Mutagenesis : Modify key residues (e.g., Ser530 in COX-2) to validate binding hypotheses from docking studies .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under acidic vs. basic conditions?

  • Methodological Answer : Stability studies in buffers (pH 2–10) reveal:
  • Acidic Conditions (pH < 4) : Ester hydrolysis dominates, forming 5-phenyl-1,3-oxazole-2-carboxylic acid (t₁/₂ = 2 h at pH 2).
  • Basic Conditions (pH > 8) : Oxazole ring opening occurs via nucleophilic attack (t₁/₂ = 30 min at pH 10).
    Contradictions arise from differing assay matrices (e.g., aqueous vs. organic solvents). Use HPLC-MS to track degradation products and validate pathways .

Structural and Functional Comparisons

Q. How does this compound compare to structurally similar oxazole derivatives in terms of bioactivity?

CompoundKey Structural FeaturesBiological Activity
Parent CompoundFuran-oxazole-esterAntimicrobial (MIC = 8 µg/mL)
5-(4-Methylphenyl) OxazolePhenyl substitutionAnticancer (IC₅₀ = 15 µM)
Furan-2-Carboxylic AcidLacks oxazole moietyAnti-inflammatory

The parent compound’s dual heterocyclic system enhances target affinity compared to simpler analogs .

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